Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

Coenzyme A, S-(3-phenyl-2-propenoate) structure
30801-99-1 structure
Product Name:Coenzyme A, S-(3-phenyl-2-propenoate)
N.o CAS:30801-99-1
MF:C30H42N7O17P3S
MW:897.68
CID:4745284
Update Time:2025-04-01

Coenzyme A, S-(3-phenyl-2-propenoate) Propriedades químicas e físicas

Nomes e Identificadores

    • Cinnamyl S coenzyme A
    • Cinnamoyl coenzyme A
    • Cinnamoyl CoA
    • Coenzyme A, S-cinnamate (8CI)
    • Coenzyme A, S-(3-phenyl-2-propenoate)
    • Cinnamoyl CoA
    • Cinnamoyl coenzyme A
    • Cinnamyl S coenzyme A
    • Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
    • Chave InChI: JVNVHNHITFVWIX-KZKUDURGSA-N
    • SMILES: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Método de produção

Método de produção 1

Condições de reacção
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
Referência
Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes
By Mo, Ting et al, Youji Huaxue, 2015, 35(5), 1052-1059

Método de produção 2

Condições de reacção
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
Referência
Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds
By Chang, Chenchen et al, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Método de produção 3

Condições de reacção
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
Referência
A versatile biosynthetic approach to amide bond formation
By Philpott, Helena K. et al, Green Chemistry, 2018, 20(15), 3426-3431

Método de produção 4

Condições de reacção
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
Referência
Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis
By Peter, Dominik M. et al, Angewandte Chemie, 2015, 54(45), 13457-13461

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel